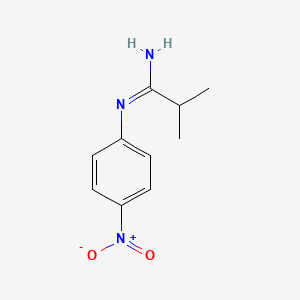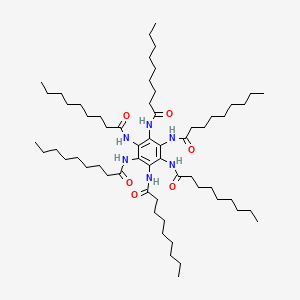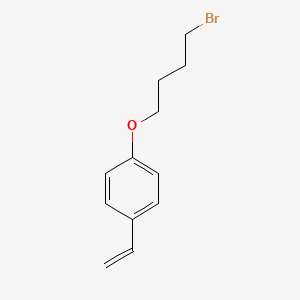
1-(4-Bromobutoxy)-4-ethenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobutoxy)-4-ethenylbenzene is an organic compound with the molecular formula C12H15BrO. It is characterized by the presence of a bromobutoxy group and an ethenyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutoxy)-4-ethenylbenzene typically involves the reaction of 4-bromobutanol with 4-ethenylphenol. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions: 1-(4-Bromobutoxy)-4-ethenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation Reactions: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution Reactions: 1-(4-Hydroxybutoxy)-4-ethenylbenzene.
Oxidation Reactions: 1-(4-Bromobutoxy)-4-epoxybenzene or 1-(4-Bromobutoxy)-4-diolbenzene.
Reduction Reactions: 1-(4-Bromobutoxy)-4-ethylbenzene.
科学的研究の応用
1-(4-Bromobutoxy)-4-ethenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(4-Bromobutoxy)-4-ethenylbenzene involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the bromobutoxy group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
(4-Bromobutoxy)benzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1-(4-Bromobutoxy)-4-methoxybenzene: Contains a methoxy group instead of an ethenyl group, altering its reactivity and applications
Uniqueness: 1-(4-Bromobutoxy)-4-ethenylbenzene is unique due to the presence of both a bromobutoxy group and an ethenyl group. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
120396-18-1 |
|---|---|
分子式 |
C12H15BrO |
分子量 |
255.15 g/mol |
IUPAC名 |
1-(4-bromobutoxy)-4-ethenylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-2-11-5-7-12(8-6-11)14-10-4-3-9-13/h2,5-8H,1,3-4,9-10H2 |
InChIキー |
AGYZNOZGNQTTDA-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)OCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



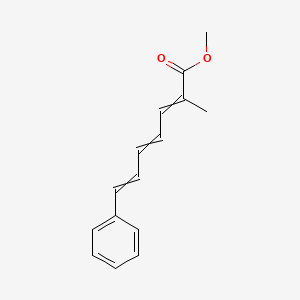
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
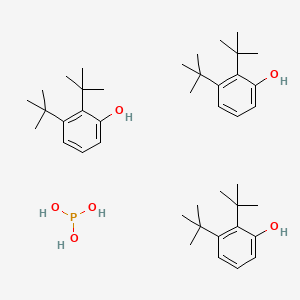
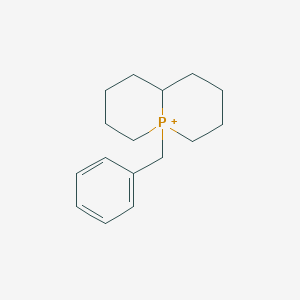
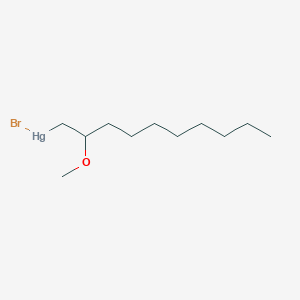
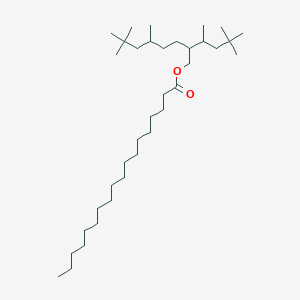
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
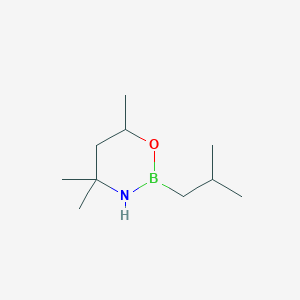
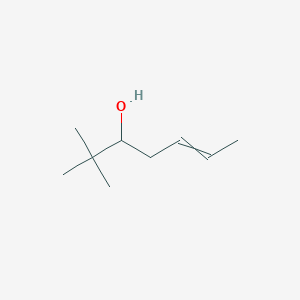
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
